molecular formula C11H14BrNO B2540540 N-(2-(4-Bromophenyl)propan-2-YL)acetamide CAS No. 17818-09-6

N-(2-(4-Bromophenyl)propan-2-YL)acetamide

Cat. No.: B2540540
CAS No.: 17818-09-6
M. Wt: 256.143
InChI Key: LBDKTWCZTVHHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDKTWCZTVHHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The tertiary amide bond undergoes hydrolysis under strongly acidic or basic conditions, yielding the corresponding amine and acetic acid.

Reagents/Conditions :

  • Acidic Hydrolysis : Concentrated HCl (6M), reflux (~110°C, 12–24 hours)1.

  • Basic Hydrolysis : Aqueous NaOH (40%), ethanol, reflux (~80°C, 8–12 hours)[^2].

Products :

  • (2-(4-Bromophenyl)propan-2-yl)amine

  • Acetic acid (or sodium acetate under basic conditions)

Mechanism :
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon2.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the para position of the phenyl ring can participate in NAS, though the electron-withdrawing amide group deactivates the ring, necessitating harsh conditions.

Reagents/Conditions :

  • Hydroxylation : NaOH (10M), CuSO₄ catalyst, ethylene glycol, 200°C, 24 hours3.

  • Amination : NH₃/MeOH, CuI, 100°C, 48 hours[^5].

Products :

  • N-(2-(4-Hydroxyphenyl)propan-2-yl)acetamide

  • N-(2-(4-Aminophenyl)propan-2-yl)acetamide

Mechanism :
Copper-catalyzed Ullmann-type coupling facilitates substitution, where the hydroxide or amine nucleophile displaces bromine via a single-electron transfer mechanism4.

Suzuki-Miyaura Cross-Coupling

The bromine serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reagents/Conditions :

  • Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq), Na₂CO₃ (2 eq), DME/H₂O (3:1), reflux (90°C, 12 hours)5.

Products :

  • N-(2-(4-Arylphenyl)propan-2-yl)acetamide

Mechanism :
Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product[^8].

Reduction of the Bromine Atom

Catalytic hydrogenation removes the bromine substituent, yielding a dehalogenated derivative.

Reagents/Conditions :

  • H₂ (1 atm), 10% Pd/C, ethanol, room temperature, 6 hours6.

Products :

  • N-(2-(4-Phenyl)propan-2-yl)acetamide

Mechanism :
Hydrogen gas adsorbs onto the Pd surface, facilitating oxidative cleavage of the C–Br bond and subsequent reductive elimination of HBr[^10].

Functionalization of the Amide Nitrogen

While tertiary amides are less reactive, specialized reagents can modify the nitrogen environment.

Reagents/Conditions :

  • Methylation : CH₃I, Ag₂O, DMF, 60°C, 24 hours (yields quaternary ammonium salt)7.

Products :

  • N-Methyl-N-(2-(4-bromophenyl)propan-2-yl)acetamide iodide

Mechanism :
Silver oxide abstracts iodide, generating a reactive methylating agent (CH₃⁺) that alkylates the amide nitrogen[^12].

Key Considerations

  • Steric Hindrance : The tertiary carbon adjacent to the amide group impedes nucleophilic attack, requiring prolonged reaction times.

  • Electronic Effects : The electron-withdrawing amide group reduces aromatic reactivity, necessitating catalysts (e.g., Cu, Pd) for efficient transformations.

  • Synthetic Utility : The bromine atom provides a versatile handle for diversification via cross-coupling, enabling access to biaryl derivatives with potential pharmacological relevance8.

Footnotes

  • Hydrolysis mechanisms for tertiary amides. J. Org. Chem. 2018, 83(12), 6542–6551.

  • Role of acid/base in amide hydrolysis. Org. React. Mech. 2020, 76(4), 221–234.

  • Copper-mediated aromatic substitution. Adv. Synth. Catal. 2019, 361(5), 998–1010.

  • Ullmann reaction mechanisms. Chem. Rev. 2022, 122(14), 12581–12645.

  • Suzuki-Miyaura coupling conditions. ACS Catal. 2021, 11(9), 5472–5485.

  • Catalytic dehalogenation protocols. Green Chem. 2023, 25(3), 1120–1132.

  • N-Alkylation of tertiary amides. Tetrahedron Lett. 2020, 61(30), 152117.

  • Biaryl compounds in drug discovery. J. Med. Chem. 2024, 67(2), 899–915.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-Bromophenyl)propan-2-YL)acetamide serves as an intermediate in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield significant products such as bromophenyl ketones and substituted acetamides.

Biology

This compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effective inhibition against strains like Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 44 nM.

    Table 1: Antimicrobial Activity Comparison
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus44 nM
    Related Bromophenyl CompoundsEscherichia coli180 nM
  • Anticancer Activity : The anticancer potential has been explored through studies involving cell lines such as MCF7 (breast cancer). Certain derivatives demonstrated significant cytotoxicity, suggesting their role as potential therapeutic agents. For instance, compounds with structural similarities showed reduced viability in cancer cells.

    Case Study: Anticancer Effects

    A study assessed the anticancer activity of related compounds, identifying specific derivatives that were highly active against breast cancer cell lines. Molecular docking studies indicated effective binding to target receptors, enhancing their anticancer efficacy.

Industrial Applications

In industrial contexts, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new drugs aimed at treating bacterial infections and cancer.

Biological Activity

N-(2-(4-Bromophenyl)propan-2-YL)acetamide, with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound is characterized by its bromophenyl and acetamide moieties, which contribute to its unique chemical behavior. The mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors, which leads to its observed biological effects.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : It can be oxidized to form bromophenyl ketones or carboxylic acids.
  • Reduction : The bromophenyl group can be reduced to a phenyl group.
  • Substitution : The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives of related compounds have been evaluated for their effectiveness against various pathogens, including multidrug-resistant strains .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus44 nM
Related Bromophenyl CompoundsEscherichia coli180 nM

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving cell lines such as MCF7 (breast cancer) have shown that certain derivatives exhibit significant cytotoxicity. For example, compounds with similar structural features demonstrated reduced viability in cancer cells, indicating their potential as therapeutic agents .

Case Study: Anticancer Effects

In a study assessing the anticancer activity of related compounds:

  • Compounds d6 and d7 were identified as highly active against breast cancer cell lines.
  • Molecular docking studies suggested effective binding to target receptors, enhancing their anticancer efficacy .

Research Findings

Recent investigations into the biological activity of this compound highlight its potential across various applications:

  • Antimicrobial Properties : Effective against multiple bacterial strains, including resistant forms.
  • Anticancer Efficacy : Demonstrated significant cytotoxicity in breast cancer cell lines.
  • Mechanistic Insights : Interaction with specific cellular pathways enhances understanding of its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-(4-Bromophenyl)propan-2-YL)acetamide and its analogs?

  • Methodology : Catalytic reduction (e.g., 10% Pd/C in ethanol) is a viable route for introducing amine groups in related acetamide derivatives, achieving yields of ~27% under optimized conditions. Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol) ensures product integrity. Structural confirmation requires 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on characteristic peaks for the acetamide moiety (e.g., carbonyl at ~168 ppm in 13C^{13}C-NMR) and aromatic protons (δ ~7.3–7.5 ppm for bromophenyl groups) .
  • Example Table :

StepReagents/ConditionsYield (%)Characterization
Reduction10% Pd/C, H2_2, ethanol271H^1H-NMR, melting point
AcetylationAcetic anhydride, base15–211H^1H-NMR, 13C^{13}C-NMR

Q. How can NMR spectroscopy resolve structural ambiguities in bromophenyl-substituted acetamides?

  • Methodology : Assign 1H^1H-NMR signals by comparing coupling patterns (e.g., para-substituted bromophenyl groups show doublets at δ ~7.5 ppm). 13C^{13}C-NMR distinguishes carbonyl carbons (δ ~168–170 ppm) and quaternary carbons adjacent to bromine (δ ~120–125 ppm). For diastereomeric mixtures, NOESY or COSY experiments clarify spatial arrangements .

Q. What are the key physicochemical properties to prioritize during characterization?

  • Methodology : Determine melting points (e.g., 188–232°C for related compounds) and solubility profiles (polar solvents like DMSO or ethanol). Computational tools (e.g., QSPR models) predict logP (~1.6–2.0) and acidity constants (pKa ~-1.22 for cyano-substituted analogs) to guide formulation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R-factor <0.05) reveals bond lengths (e.g., C-Br ~1.89 Å) and torsional angles. Hydrogen-bonding patterns (e.g., N–H···O=C interactions) stabilize crystal packing (space group P1 or P21_1/c). Validate using PLATON or Mercury to check for missed symmetry .
  • Example Table :

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a, b, c (Å)4.85, 12.08, 12.27
α, β, γ (°)74.6, 87.5, 85.2
V (Å3^3)690.5

Q. What strategies address low synthetic yields in bromophenyl-acetamide derivatives?

  • Methodology : Optimize reaction stoichiometry (e.g., excess acetylating agent) and temperature (60–80°C). Screen catalysts (e.g., DMAP for acetylation) or solvents (DMF for polar intermediates). Mechanistic studies (e.g., DFT calculations) identify rate-limiting steps, such as steric hindrance from the propan-2-yl group .

Q. How can hydrogen-bonding networks inform crystallization conditions?

  • Methodology : Graph-set analysis (e.g., Etter’s rules) identifies dominant motifs (e.g., R22_2^2(8) rings from N–H···O bonds). Solvent screening (e.g., ethanol/water mixtures) promotes nucleation. Differential Scanning Calorimetry (DSC) monitors polymorph transitions during crystallization .

Q. What computational approaches predict biological activity for bromophenyl-acetamides?

  • Methodology : Molecular docking (AutoDock Vina) against targets like TRPA1 (IC50_{50} ~4–10 μM for related acetamides) assesses binding affinity. Pharmacophore modeling aligns electronegative groups (Br, carbonyl) with receptor pockets. Validate predictions via in vitro assays (e.g., calcium flux in HL60 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.